4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are important subunits in many natural products and pharmacologically active compounds. Fluorinated indole derivatives have shown significant biological activities, including inhibition of HIV-1, acting as CB2 cannabinoid receptor ligands, and preventing thrombus formation by inhibiting factor Xa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated indoles often involves electrophilic fluorination. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield a mixture of fluorinated indoline derivatives. Subsequent treatment with potassium hydroxide in methanol can afford the desired fluorinated indole .
Industrial Production Methods
Industrial production methods for fluorinated indoles typically involve large-scale electrophilic fluorination reactions. The use of reagents like trifluoromethyl hypofluorite and Selectfluor is common due to their efficiency in introducing fluorine atoms into the indole structure .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite and Selectfluor are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield various fluorinated indoline derivatives .
Scientific Research Applications
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable tool in studying biological systems, particularly in receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets. For instance, fluorinated indoles can act as inhibitors of enzymes like factor Xa, preventing thrombus formation. The compound’s fluorinated groups enhance its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of pyrazine and pyrimidine analogs.
Fluorinated pyrrolopyrimidines: Inhibitors of hepatitis C virus RNA replication.
Uniqueness
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents with enhanced efficacy and reduced side effects .
Properties
Molecular Formula |
C15H9F4NO |
---|---|
Molecular Weight |
295.23 g/mol |
IUPAC Name |
4-fluoro-6-[3-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-13-7-10(8-14-12(13)4-5-20-14)9-2-1-3-11(6-9)21-15(17,18)19/h1-8,20H |
InChI Key |
AOMAFOWJBJMIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C=CN3)C(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.